molecular formula C₂₄H₄₀ClN₅O₈ B133005 Desmosine CAS No. 11003-57-9

Desmosine

Cat. No.: B133005
CAS No.: 11003-57-9
M. Wt: 526.6 g/mol
InChI Key: VEVRNHHLCPGNDU-MUGJNUQGSA-O
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Mechanism of Action

Target of Action

Desmosine is an amino acid found uniquely in elastin, a protein found in connective tissue such as skin, lungs, and elastic arteries . It is a component of elastin and cross-links with its isomer, isothis compound, giving elasticity to the tissue . This compound’s primary targets are the elastin proteins in these tissues.

Mode of Action

This compound and its isomer isothis compound are both composed of four lysine residues, allowing for bonding to multiple peptide chains . The four lysine groups combine to form a pyridinium nucleus, which can be reduced to neutralize positive charge associated, and increase the hydrophobicity . The four lysines form side chains around the pyridinium nucleus with exposed carboxyl groups . This structure allows this compound to bond well with pairs of tropoelastin, to form elastin and elastin networks .

Biochemical Pathways

The formation of desmosines occurs within the formation of precursor tropoelastin . The tropoelastin initially lacks any of these complex binding molecules, and has a similar makeup to that of the final stage elastin, however it contains a greater amount of lysine side chains, which directly corresponds with desmosines later found . These precursor molecules are processed through Dehydrogenation, along with dihydroD, and ultimately form elastin bound with this compound .

Pharmacokinetics

Detection of this compound in urine, plasma or sputum samples can be a marker for elastin breakdown due to high elastase activity related to certain diseases .

Result of Action

The result of this compound’s action is the formation of elastin networks, which provide elasticity to the tissue . This elasticity is crucial for the normal functioning of various organs and tissues, including the skin, lungs, and elastic arteries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain diseases that involve high elastase activity can lead to increased elastin breakdown, which can be detected through elevated levels of this compound in urine, plasma, or sputum samples

Biochemical Analysis

Biochemical Properties

Desmosine, along with its isomer isothis compound, is composed of four lysine residues, allowing for bonding to multiple peptide chains . These four lysine groups combine to form a pyridinium nucleus, which can be reduced to neutralize positive charge associated, and increase the hydrophobicity . This unique structure allows this compound to interact with various enzymes, proteins, and other biomolecules, contributing to the elasticity of the tissue .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a component of elastin, a protein that provides elasticity to connective tissues such as skin, lungs, and elastic arteries . Its presence in these tissues influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its unique structure. It forms a pyridinium nucleus by combining four lysine groups, which allows it to bond with multiple peptide chains . This bonding capability enables this compound to interact with various biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and other molecular effects .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. It is a promising biomarker for estimating elastin degradation activity in chronic obstructive pulmonary disease patients and provides a means to test the beneficial effects of therapeutic interventions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, desmosines levels were significantly lower in elastin isolated from various organs of immunodeficient severe combined immunodeficiency mice compared with wild-type animals .

Metabolic Pathways

This compound is involved in the formation of precursor tropoelastin. The tropoelastin initially lacks any of these complex binding molecules, and it contains a greater amount of lysine side chains, which directly corresponds with desmosines later found .

Transport and Distribution

This compound is transported and distributed within cells and tissues as a component of elastin, a protein found in connective tissues such as skin, lungs, and elastic arteries .

Subcellular Localization

This compound, being a part of elastin, is localized in the extracellular matrix of the cells where elastin is present . Its unique structure and bonding capability with multiple peptide chains allow it to exert its effects on specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmosine can be synthesized through both biosynthetic and man-made systems. In biosynthesis, this compound is formed during the maturation of tropoelastin into elastin. The precursor tropoelastin contains a higher number of lysine residues, which are later converted into this compound through oxidative deamination catalyzed by lysyl oxidase .

Industrial Production Methods: Industrial synthesis of this compound involves complex chemical processes. One method includes the use of matrix-assisted laser desorption ionization tandem mass spectrometry (MALDI-MS/MS) for the quantification and analysis of this compound . Another approach involves liquid chromatography coupled with mass spectrometry (LC-MS/MS) to achieve precise quantification .

Chemical Reactions Analysis

Types of Reactions: Desmosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents that target the pyridinium nucleus of this compound.

Major Products: The major products formed from these reactions include modified this compound derivatives, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVRNHHLCPGNDU-MUGJNUQGSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N5O8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106522
Record name Desmosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desmosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11003-57-9
Record name Pyridinium, 4-[(4S)-4-amino-4-carboxybutyl]-1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11003-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOL2J0TLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desmosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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